molecular formula C13H14N2O2 B13524357 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoicacid

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoicacid

Cat. No.: B13524357
M. Wt: 230.26 g/mol
InChI Key: CHCQBBWLZNOAGC-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid: (CAS Number: 2613388-69-3) is a chemical compound with the following properties:

    IUPAC Name: 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid

    Molecular Formula: CHNO

    Molecular Weight: 230.27 g/mol

    InChI Code: 1S/C13H14N2O2/c1-9-10(4-2-6-12(16)17)8-11-5-3-7-14-13(11)15-9/h3,5,7-8H,2,4,6H,1H,(H,16,17)

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Reactivity:: 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid may undergo various reactions, including:

    Oxidation: It can be oxidized under suitable conditions.

    Substitution: Nucleophilic substitution reactions may occur at the carboxylic acid group.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Major Products::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert the compound to its corresponding carboxylic acid.

    Substitution: Alkyl halides or other nucleophiles can replace the carboxylic acid hydrogen, yielding substituted derivatives.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH) can reduce the carbonyl group to an alcohol.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a pharmacophore or ligand in drug discovery.

    Medicine: Potential therapeutic applications, although specific studies are scarce.

    Industry: Limited information exists regarding industrial applications.

Mechanism of Action

The exact mechanism by which 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid exerts its effects remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are lacking, this compound’s uniqueness lies in its naphthyridine core structure. Similar compounds include other carboxylic acids and naphthyridine derivatives.

Enamine product page. BenchChem or Smolecule.

Biological Activity

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

The compound is characterized by a naphthyridine moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Chemical Structure C13H15N1O2\text{Chemical Structure }C_{13}H_{15}N_{1}O_{2}

Biological Activity Overview

The biological activities of 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid include:

  • Anticancer Activity : Studies have shown that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells .
  • Antimicrobial Properties : Naphthyridine derivatives are also noted for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Neurological Effects : Some naphthyridine compounds have demonstrated neuroprotective effects, potentially through modulation of neurotransmitter systems .

Anticancer Studies

A study focusing on naphthyridine derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of the p53 signaling pathway and the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and reduced tumor growth .

Table 1: Anticancer Activity of Naphthyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acidHeLa15Apoptosis induction via p53 modulation
SophoramineA54910Inhibition of CDK2 and CDK4
AaptamineNT212G1 arrest and downregulation of MMPs

Antimicrobial Activity

Research has indicated that naphthyridine derivatives possess significant antibacterial properties. For example, studies have shown that these compounds exhibit effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

CompoundBacteriaMIC (µg/mL)
4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acidMRSA25
Benzimidazole derivativeE. coli20
Benzotriazole derivativeS. aureus12.5

Case Studies

In a recent case study, a derivative similar to 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid was evaluated for its anticancer properties in vivo. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid

InChI

InChI=1S/C13H14N2O2/c1-9-10(4-2-6-12(16)17)8-11-5-3-7-14-13(11)15-9/h3,5,7-8H,2,4,6H2,1H3,(H,16,17)

InChI Key

CHCQBBWLZNOAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)CCCC(=O)O

Origin of Product

United States

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